The compound (3Z)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that incorporates elements of both hydrazine and indole chemistry. It is classified under the category of pyrimidine derivatives, specifically featuring a hydrazone linkage and an indole structure, which are known for their diverse biological activities.
This compound can be sourced from various chemical suppliers and databases, including PubChem, BenchChem, and BLD Pharm. It is often utilized in research settings for its potential therapeutic applications.
The synthesis of (3Z)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step reactions that may include:
The synthetic pathway may require specific reagents such as acid catalysts or bases to facilitate the reactions, alongside purification techniques like recrystallization or chromatography to isolate the final product.
The molecular structure of (3Z)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one can be represented by its structural formula:
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4COC5=CC=CC=C5O4The structure features a hydrazone linkage between the pyrimidine and indole components, with specific stereochemistry indicated by the Z configuration.
This compound may participate in various chemical reactions typical for hydrazones and indoles:
Reactions involving this compound are often conducted under controlled conditions to ensure selectivity and yield. Analytical techniques such as NMR spectroscopy and mass spectrometry are utilized to monitor reaction progress and product formation.
The mechanism of action for (3Z)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one may involve:
Studies have indicated that similar compounds exhibit significant activity against various biological targets, including cancer cells and inflammatory pathways.
(3Z)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is primarily used in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: